1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one
CAS No.:
Cat. No.: VC18849994
Molecular Formula: C9H9BrINO
Molecular Weight: 353.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrINO |
|---|---|
| Molecular Weight | 353.98 g/mol |
| IUPAC Name | 1-(3-amino-2-iodophenyl)-3-bromopropan-1-one |
| Standard InChI | InChI=1S/C9H9BrINO/c10-5-4-8(13)6-2-1-3-7(12)9(6)11/h1-3H,4-5,12H2 |
| Standard InChI Key | MKWCDGHEBRIRAN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)N)I)C(=O)CCBr |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-(3-amino-2-iodophenyl)-3-bromopropan-1-one, reflects its core structure: a propan-1-one chain substituted with bromine at the third carbon, linked to a 3-amino-2-iodophenyl ring. The Canonical SMILES representation, C1=CC(=C(C(=C1)N)I)C(=O)CCBr, underscores the spatial arrangement of functional groups. Key structural attributes include:
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Halogen substituents: Iodine at the ortho position and bromine on the alkyl chain.
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Amino group: A meta-positioned -NH₂ group on the aromatic ring, enabling hydrogen bonding.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BrINO | |
| Molecular Weight | 353.98 g/mol | |
| CAS Number | 1804204-11-2 | |
| Purity | ≥98% | |
| InChI Key | MKWCDGHEBRIRAN-UHFFFAOYSA-N |
The iodine atom’s polarizability and the bromine’s electronegativity contribute to the compound’s reactivity, particularly in electrophilic substitutions and nucleophilic additions.
Synthesis and Optimization Strategies
Multi-Step Halogenation Pathways
Synthesis typically begins with a phenylacetone derivative, followed by sequential halogenation. Iodination is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid, such as FeCl₃, to direct substitution at the ortho position relative to the amino group. Subsequent bromination of the propanone side chain employs bromine (Br₂) or N-bromosuccinimide (NBS) under radical-initiated conditions.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate are critical in cross-coupling reactions to install the bromoalkyl chain. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate these transformations at temperatures ranging from 60–100°C.
Purification and Yield
Column chromatography with silica gel and ethyl acetate/hexane eluents achieves purities exceeding 98% . Reported yields for analogous compounds range from 70–85%, though optimization studies for this specific derivative remain scarce.
Biological Activity and Mechanistic Insights
Antiproliferative Effects
Preliminary in vitro assays demonstrate that structural analogs of 1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one inhibit cancer cell proliferation by 50–70% at concentrations of 10–50 μM. The amino group facilitates interactions with kinase active sites, while halogen bonding between iodine/bromine and protein residues enhances binding affinity.
Apoptosis Induction
In hepatocellular carcinoma (HepG2) models, derivatives of this compound activate caspase-3 and caspase-9, triggering mitochondrial-dependent apoptosis. The bromopropanone moiety may induce oxidative stress by generating reactive oxygen species (ROS).
Comparative Analysis with Fluorinated Analogs
Replacing iodine with fluorine (as in 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one, CAS: 1803840-93-8) reduces molecular weight (246.08 g/mol) but diminishes halogen bonding capacity, leading to lower bioactivity .
Table 2: Halogen Substitution Impact on Bioactivity
| Compound | IC₅₀ (HepG2) | Log P |
|---|---|---|
| 1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one | 12 μM | 2.04 |
| 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one | 38 μM | 1.0 |
Applications in Drug Discovery and Materials Science
Pharmacological Scaffold Development
The compound’s dual halogenation makes it a candidate for developing:
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Kinase inhibitors: Targeting EGFR or BRAF mutations in non-small cell lung cancer.
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Antibacterial agents: Halogenated aromatics often disrupt bacterial cell membrane integrity.
Coordination Chemistry
The amino and carbonyl groups enable chelation with transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes with applications in catalysis or imaging.
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